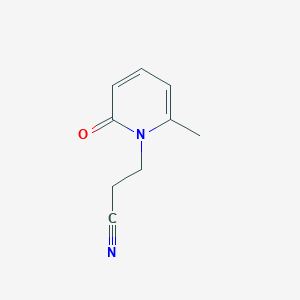

3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. For comprehensive information, a Material Safety Data Sheet (MSDS) or similar document would typically be consulted .Scientific Research Applications

Synthesis and Medicinal Applications

- Microwave-Assisted Synthesis for Anticancer Activity : A microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including 3-(6-methyl-2-oxopyridin-1(2H)-yl)propanenitrile, has shown promise in anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Spectral and Optical Characterization

- Photodiode Application : Structural and spectral characterization of derivatives of this compound indicated potential applications in optoelectronic devices, such as photodiodes (Ibrahim et al., 2015).

Synthesis of Heterocyclic Compounds

- Antimicrobial Activities : 2-arylhydrazononitriles, including this compound, have been used as synthons to prepare heterocyclic substances with promising antimicrobial activities (Behbehani et al., 2011).

Synthesis and Characterization in Organic Chemistry

- Metal Dithiocarbamate Derivatives : The synthesis and characterization of metal dithiocarbamate derivatives based on 3-((pyridin-2-yl)methylamino)propanenitrile indicate potential applications in coordination chemistry and materials science (Halimehjani et al., 2015).

Electronic and Optical Applications

- Photoluminescence Spectrum and Optoelectronics : Studies on nicotinonitrile derivatives, including 3-oxo-3-(pyren-1-yl)propanenitrile, revealed their strong blue-green fluorescence emission, indicating potential in materials science and optoelectronic applications (Hussein et al., 2019).

Green Chemistry and Catalysis

- Green Solvent Synthesis : Research involving the use of green solvents and catalysts for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles demonstrated the versatility of 3-aryl-3-oxopropanenitriles in green chemistry (Zhang et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition in Sodium Chloride Solutions : Propaneitrile derivatives, including 3-(1H-indol-3-yl)-3-oxo-2-(3.4-diphenyl thiazol-2(3H)-ylidene)propanenitrile, showed effectiveness as corrosion inhibitors in sodium chloride solutions, suggesting applications in materials protection and industrial processes (Fouda et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

3-(2-methyl-6-oxopyridin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQWOKTZAHKVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/no-structure.png)

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)

![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)

![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)